ATX inhibitor 19

Autotaxin inhibition LPA signaling Enzymatic assay

ATX inhibitor 19 (IC50=156 nM) is a moderate-potency autotaxin antagonist derived from a GLPG1690/PF-8380 hybrid scaffold. Its moderate potency enables partial LPA pathway inhibition dose-response studies—ideal for delineating threshold effects in fibrosis and oncology without complete pathway ablation. Supplied as ≥98% pure powder, stable at -20°C, with full QC documentation. Procurement-ready for core facilities and screening centers requiring rapid setup and cross-study reproducibility.

Molecular Formula C28H33ClN6O2S
Molecular Weight 553.1 g/mol
Cat. No. B15141363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameATX inhibitor 19
Molecular FormulaC28H33ClN6O2S
Molecular Weight553.1 g/mol
Structural Identifiers
SMILESCCN1C=C(C2=C1C=CC(=C2)C3=NC(=CS3)CN4CCN(CC4)CCO)NC(=O)NCC5=CC=C(C=C5)Cl
InChIInChI=1S/C28H33ClN6O2S/c1-2-35-18-25(32-28(37)30-16-20-3-6-22(29)7-4-20)24-15-21(5-8-26(24)35)27-31-23(19-38-27)17-34-11-9-33(10-12-34)13-14-36/h3-8,15,18-19,36H,2,9-14,16-17H2,1H3,(H2,30,32,37)
InChIKeyMUNWJTTXXMKZLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





ATX Inhibitor 19 (CAS 2691937-01-4): A Potent Small-Molecule Autotaxin Inhibitor for Fibrosis and Oncology Research


ATX inhibitor 19 (Compound 22) is a small-molecule antagonist of autotaxin (ATX/ENPP2), the enzyme responsible for producing the pro-fibrotic and pro-metastatic lipid mediator lysophosphatidic acid (LPA) [1]. It is characterized by the molecular formula C28H33ClN6O2S and a molecular weight of 553.12 g/mol . The compound is a member of a structural series derived from a hybrid strategy combining the imidazo[1,2-a]pyridine core of the clinical candidate GLPG1690 (Ziritaxestat) with the benzyl carbamate/urea moiety of PF-8380 [2]. It is supplied as a powder, stable at -20°C for long-term storage, and is intended exclusively for laboratory research use .

Why Substituting ATX Inhibitor 19 with In-Class Alternatives Requires Quantitative Justification


Autotaxin inhibitors constitute a chemically diverse class with reported potencies spanning over two orders of magnitude, from low-nanomolar to high-nanomolar IC50 values, and exhibit variable profiles in whole blood, plasma, and cell-based assays . Even compounds sharing similar core scaffolds—such as imidazo[1,2-a]pyridine derivatives—can display drastically different activities depending on linker choice (e.g., carbamate vs. urea) and pendant substituents [1]. This heterogeneity means that in-class compounds cannot be assumed to be functionally interchangeable. For instance, while ATX inhibitor 19 (IC50 = 156 nM) is a valuable tool for ATX inhibition studies, it is nearly 70-fold less potent than its analog ATX inhibitor 20 (IC50 = 2.3 nM) and approximately 40-fold less potent than the research-standard clinical candidate GLPG1690 when compared under identical enzymatic assay conditions (IC50 = 3.72 nM vs. 3.98 nM for the optimized diethanolamine derivative of this scaffold) [1][2]. The absence of published selectivity profiling or in vivo pharmacokinetic data for ATX inhibitor 19 further underscores the necessity of verifying assay-specific performance rather than relying on class-level assumptions .

Quantitative Evidence Guide: ATX Inhibitor 19 Differentiation Data for Procurement Decisions


Potency Differential: ATX Inhibitor 19 Exhibits Moderate Nanomolar Activity Distinct from Single-Digit Nanomolar ATX Inhibitors

ATX inhibitor 19 inhibits autotaxin with an IC50 of 156 ± 19.8 nM in a standard FS-3-based enzymatic assay . This potency is significantly lower than that of the clinical candidate GLPG1690 (Ziritaxestat), which exhibits an IC50 of 3.72 nM in the same assay format, and its optimized diethanolamine derivative (compound 19), which achieves an IC50 of 3.98 nM [1]. The compound is also approximately 68-fold less potent than the closely related analog ATX inhibitor 20 (IC50 = 2.3 ± 0.31 nM) . This moderate potency positions ATX inhibitor 19 as a suitable probe for assays where extreme potency is not required or where off-target effects of more potent inhibitors may confound interpretation.

Autotaxin inhibition LPA signaling Enzymatic assay

Structural Provenance: A Hybrid Scaffold Linking ATX Inhibitor 19 to Clinically Validated Chemical Matter

ATX inhibitor 19 is derived from a rational hybrid design strategy that fuses the imidazo[1,2-a]pyridine skeleton of GLPG1690 with the benzyl carbamate/urea moiety characteristic of PF-8380 [1]. The published structure-activity relationship (SAR) study demonstrates that modifying the linker from a carbamate to a urea moiety (as present in ATX inhibitor 19) generally improves drug-likeness while retaining ATX inhibition [1]. The specific compound ATX inhibitor 19 (referred to as compound 22 in the vendor literature) belongs to this urea-linked series, which exhibited ATX inhibitory potencies ranging from 23 to 343 nM across analogs [1]. This structural context is valuable for medicinal chemists seeking to understand the scaffold's evolution or to use ATX inhibitor 19 as a reference point for further optimization.

Medicinal chemistry Scaffold hybridization Structure-activity relationship

Supply Chain and Identity Verification: ATX Inhibitor 19 is Readily Available with Validated CAS Registry and QC Specifications

ATX inhibitor 19 is commercially available from multiple reputable vendors (e.g., InvivoChem, TargetMol, MedChemExpress) with a verified CAS Registry Number (2691937-01-4) and defined quality specifications [1]. Typical purity is ≥95% as determined by HPLC, and the compound is supplied with analytical documentation including molecular weight (553.12 g/mol), molecular formula (C28H33ClN6O2S), and InChI Key (MUNWJTTXXMKZLU-UHFFFAOYSA-N) [1]. This level of characterization ensures reproducibility across experiments and facilitates accurate procurement, contrasting with novel research-stage ATX inhibitors that may lack commercial availability or standardized QC.

Chemical procurement Quality control Reproducibility

Optimal Research Applications for ATX Inhibitor 19 Based on Quantitative Evidence


Fibrosis-Relevant In Vitro Mechanistic Studies with Moderate-Potency ATX Inhibition

ATX inhibitor 19 (IC50 = 156 nM) is well-suited for cellular and biochemical assays investigating the ATX-LPA axis in fibrosis, where complete ablation of LPA signaling is not required or may confound phenotypic interpretation . Its moderate potency allows for the establishment of partial inhibition dose-response curves, which can help delineate threshold effects of LPA on fibroblast activation or epithelial-mesenchymal transition [1]. The compound's structural lineage to the clinical candidate GLPG1690 provides a pharmacologically relevant chemotype, even though its potency is lower [1].

Medicinal Chemistry Benchmarking and Scaffold Optimization Programs

Researchers engaged in ATX inhibitor lead optimization can employ ATX inhibitor 19 as a moderate-potency reference compound within the imidazo[1,2-a]pyridine urea series . Its published SAR context—specifically, the impact of urea vs. carbamate linkers on activity and drug-likeness—provides a validated starting point for iterative design . Comparative testing against the more potent diethanolamine derivative (IC50 = 3.98 nM) can reveal structural determinants of enhanced target engagement .

Cancer Biology Assays Investigating LPA-Mediated Migration and Invasion

In oncology research, ATX inhibitor 19 can be used to probe the role of autotaxin-derived LPA in tumor cell migration and invasion, provided that assay sensitivity accommodates its 156 nM IC50 . The ATX-LPA axis is implicated in metastasis and tumor-stroma interactions; ATX inhibitor 19 offers a tool to modulate this pathway without the extreme potency of clinical-stage inhibitors, which may be advantageous for studying partial pathway inhibition [1].

In Vitro Assays Requiring Commercial Availability and Reproducible Quality Control

For laboratories requiring immediate access to a well-characterized ATX inhibitor with a defined CAS number (2691937-01-4) and QC documentation, ATX inhibitor 19 is procurement-ready from multiple vendors [2]. This scenario is particularly relevant for core facilities, screening centers, or academic labs that prioritize rapid experimental setup and cross-study reproducibility over achieving the absolute lowest IC50 value [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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